molecular formula C9H17N B2562700 (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine CAS No. 2248213-54-7

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine

Katalognummer B2562700
CAS-Nummer: 2248213-54-7
Molekulargewicht: 139.242
InChI-Schlüssel: UQCXBRCQXWPXNU-LJSVPSOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine, also known as norcyclobenzaprine, is a chemical compound that belongs to the class of tricyclic antidepressants. It is a chiral molecule that exists in two enantiomeric forms, (R)-norcyclobenzaprine and (S)-norcyclobenzaprine. The compound has been of interest to researchers due to its potential as a therapeutic agent for various medical conditions.

Wirkmechanismus

The exact mechanism of action of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, two neurotransmitters that play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
Studies have shown that (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine can affect various biochemical and physiological processes in the body. It has been shown to increase levels of serotonin and norepinephrine in the brain, which can lead to improved mood and reduced pain perception. The compound has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor, which is involved in pain processing.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine is that it is a relatively simple compound to synthesize. It has also been shown to exhibit potent antidepressant and analgesic effects in animal models. However, one limitation of the compound is that it exists in two enantiomeric forms, which can complicate its use in research. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects.

Zukünftige Richtungen

There are several potential future directions for research on (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine. One area of interest is its potential use in the treatment of neuropathic pain, which is a difficult-to-treat condition that affects millions of people worldwide. Another potential direction is the development of more selective and potent analogs of the compound that could be used as therapeutic agents. Additionally, more research is needed to fully understand the compound's mechanism of action and potential side effects, which could inform the development of safer and more effective treatments for various medical conditions.

Synthesemethoden

The synthesis of (1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine involves the reduction of cyclobenzaprine, a tricyclic antidepressant, using sodium borohydride. The reaction takes place in anhydrous ethanol and is typically carried out at room temperature. The resulting product is a racemic mixture of (R)-(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineaprine and (S)-(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamineaprine, which can be separated using chiral chromatography.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine has been studied for its potential therapeutic applications in various medical conditions. Research has shown that the compound exhibits antidepressant, anxiolytic, and analgesic effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, postoperative pain, and chronic pain.

Eigenschaften

IUPAC Name

(1R)-1-(3-bicyclo[4.1.0]heptanyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-6(10)7-2-3-8-5-9(8)4-7/h6-9H,2-5,10H2,1H3/t6-,7?,8?,9?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCXBRCQXWPXNU-LJSVPSOQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC2CC2C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(3-Bicyclo[4.1.0]heptanyl)ethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.